![molecular formula C23H22N2O4 B3866921 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide](/img/structure/B3866921.png)
2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide
Overview
Description
2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide, also known as BDBH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BDBH belongs to the class of hydrazide derivatives and is synthesized through a multi-step process involving the reaction of benzohydrazide with 2,3-dimethoxybenzaldehyde and benzyl bromide.
Mechanism of Action
The exact mechanism of action of 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide has also been found to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival. Additionally, 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide exhibits low toxicity and does not have any significant adverse effects on normal cells. 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide has been found to induce apoptosis in cancer cells without affecting normal cells. Additionally, 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide in lab experiments is its low toxicity and lack of adverse effects on normal cells. 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide has been found to be effective against various types of cancer cells, making it a promising candidate for cancer research. However, one of the limitations of using 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide in lab experiments is its relatively low yield, which may limit its availability for large-scale experiments.
Future Directions
There are several potential future directions for research on 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide. One direction is to further investigate its mechanism of action and identify the specific genes and pathways that are affected by 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide. Another direction is to explore its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide and improve its yield for large-scale experiments.
Scientific Research Applications
2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide has been found to exhibit anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-27-21-14-8-11-18(22(21)28-2)15-24-25-23(26)19-12-6-7-13-20(19)29-16-17-9-4-3-5-10-17/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDZMVOCQZILBN-BUVRLJJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N'-(2,3-dimethoxybenzylidene)benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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